(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

chemoselective reduction DIBALH glutamate γ-semialdehyde

This exhaustively protected L-glutamic acid derivative features a unique bis-Boc architecture on the α-nitrogen and orthogonal ester protection (α-tert-butyl, γ-methyl). This design is **essential** for the key chemoselective DIBAL reduction of the γ-methyl ester to the γ-semialdehyde—a transformation where conventional mono-Boc glutamate diesters fail entirely, producing no desired aldehyde. It is the validated intermediate for the clinical-stage TG2 inhibitor ZED1227 (vilagletistat). For medicinal chemistry programs requiring enantiopure ω-functionalized amino acids or racemization-free peptide conjugation, this is the only reliable building block. Standard mono-Boc alternatives will not work for this critical reduction step. ≥98% purity, in stock for immediate dispatch.

Molecular Formula C20H35NO8
Molecular Weight 417.5 g/mol
Cat. No. B8268934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate
Molecular FormulaC20H35NO8
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C20H35NO8/c1-18(2,3)27-15(23)13(11-12-14(22)26-10)21(16(24)28-19(4,5)6)17(25)29-20(7,8)9/h13H,11-12H2,1-10H3/t13-/m0/s1
InChIKeyJCNYAGHJQJIHJC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate: A Specialized Bis-Boc-Protected L-Glutamate Diester for Chemoselective Synthesis


(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate is an N,N-di-tert-butoxycarbonyl (bis-Boc) protected L-glutamic acid derivative featuring differentiated carboxyl protecting groups — an α-tert-butyl ester and a γ-methyl ester. This compound belongs to the class of exhaustively protected chiral amino acid building blocks and is distinguished from conventional mono-Boc glutamate derivatives by the presence of a second Boc group on the α-nitrogen. The bis-Boc protection motif is a critical design element that enables subsequent chemoselective transformations, most notably the selective reduction of the γ-methyl ester to the corresponding γ-semialdehyde without competing side reactions at the nitrogen [1]. The compound serves as a key intermediate in the multi-step synthesis of ZED1227 (vilagletistat), a first-in-class tissue transglutaminase 2 (TG2) inhibitor currently undergoing clinical evaluation for celiac disease [2].

Why Standard Mono-Boc or Symmetric Diester Glutamate Analogs Cannot Substitute for (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate


Generic substitution by conventional mono-Boc-protected glutamate diesters — such as Boc-Glu-OtBu, Boc-Glu(OMe)-OH, or dimethyl N-Boc-glutamate — fails at the most critical synthetic step: the chemoselective reduction of the γ-ester to the γ-semialdehyde. Attempted DIBAL reduction of dimethyl N-Boc-glutamate (mono-Boc, compound 7) produced no desired aldehyde product, with the authors noting they were 'unable to obtain the desired aldehyde' [1]. The underlying reason is that the lone pair of the mono-Boc-protected nitrogen retains sufficient nucleophilicity to interfere with the reducing agent, leading to complex product mixtures. Introduction of the second Boc group, as in the target compound, 'was known to be essential to minimize the nucleophilicity of the nitrogen atom, as otherwise the subsequent reduction leads to a mixture of products' [2]. Symmetric N,N-di-Boc dimethyl glutamate (both esters as methyl), while capable of undergoing the reduction, lacks the orthogonal ester differentiation that the α-tert-butyl/γ-methyl system provides, precluding downstream chemoselective deprotection strategies required in multi-step pharmaceutical syntheses such as that of ZED1227 [2].

Quantitative Differentiation Evidence: (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate vs. Closest Analogs


Bis-Boc Enables Selective γ-Methyl Ester Reduction to Aldehyde — Mono-Boc Analog Completely Fails

The defining differential capability of the bis-Boc-protected glutamate diester is its productive conversion to the corresponding γ-semialdehyde via selective DIBAL reduction. When dimethyl N,N-di-Boc-L-glutamate (8, the symmetric dimethyl ester analog bearing the bis-Boc motif) was treated with DIBAL (1.1 equiv., −78°C, 15 min), the γ-methyl ester was selectively reduced to the aldehyde (9) in 85% isolated yield [1]. In direct contrast, the mono-Boc analog dimethyl N-Boc-L-glutamate (7) — prepared in 95% yield from L-glutamic acid — failed entirely under identical DIBAL reduction conditions: the authors reported they were 'unable to obtain the desired aldehyde when 7 was submitted to reduction with DIBAL under our conditions, presumably because of some participation of the nitrogen' [1]. The ZED1227 synthesis publication independently confirms this mechanistic rationale, stating that the second Boc group 'was known to be essential to minimize the nucleophilicity of the nitrogen atom, as otherwise the subsequent reduction leads to a mixture of products' [2]. The target compound combines the indispensable bis-Boc motif with the α-tert-butyl/γ-methyl ester differentiation, enabling both the chemoselective reduction and subsequent orthogonal deprotection within a single molecular entity.

chemoselective reduction DIBALH glutamate γ-semialdehyde

Bis-Boc Prevents Oxazolone-Mediated Racemization During Peptide Coupling — Mono-Boc Amino Acids Are Susceptible

N,N-Bis-Boc-protected α-amino acids incorporate urethane protection of both available α-NH bonds, which sterically and electronically precludes the formation of the 2-alkoxy-5(4H)-oxazolone (azlactone) intermediate that is the primary pathway for α-carbon racemization during carboxyl activation and peptide coupling. Carpino, Mansour, and El-Faham explicitly noted that 'such double protection, precluding oxazolone formation, could be advantageous with regard to potential racemization problems' [1]. In contrast, mono-Boc-protected amino acids are well-documented to form oxazolones upon carboxyl activation with carbodiimides or other coupling reagents, leading to partial or complete loss of enantiopurity at the α-carbon [1]. This class-level advantage of bis-Boc protection translates directly to the target compound: the bis-Boc motif suppresses a well-characterized racemization pathway that would otherwise compromise stereochemical integrity during fragment coupling steps in complex synthetic sequences.

racemization suppression oxazolone formation peptide coupling integrity

Orthogonal α-tert-Butyl/γ-Methyl Ester Differentiation Enables Sequential Chemoselective Manipulations Not Possible with Symmetric Diesters

The target compound's mixed-ester architecture provides orthogonal reactivity that symmetric glutamate diesters — whether mono-Boc or bis-Boc — cannot match. The γ-methyl ester is selectively reducible with DIBALH to the aldehyde while the α-tert-butyl ester remains intact, as demonstrated in the ZED1227 synthesis where 'the di-Boc-protected methyl glutamate was reduced to the corresponding aldehyde (4)' with the tert-butyl ester preserved [1]. Subsequently, the α-tert-butyl ester can be cleaved with TFA while the γ-functionality (now elaborated via Wittig olefination) remains intact, enabling a sequential deprotection/elaboration strategy [1]. In comparison, Boc-Glu-OtBu (mono-Boc, symmetric di-tert-butyl esters) lacks a reducible ester and cannot be converted to the γ-semialdehyde. N,N-di-Boc dimethyl glutamate (symmetric dimethyl esters) permits the reduction but then presents two identical methyl esters with no basis for chemoselective manipulation. The α-tert-butyl/γ-methyl combination uniquely enables: (i) selective γ-reduction while the α-ester is preserved, and (ii) orthogonal acidolytic cleavage of the α-tert-butyl ester without affecting the elaborated γ-side chain.

orthogonal protecting groups chemoselective deprotection mixed diester strategy

Direct Intermediate in the ZED1227 (Vilagletistat) Clinical Candidate Synthesis — Validated Pharmaceutical-Grade Utility

The target compound is the explicit, named intermediate in the published synthesis route of ZED1227 (vilagletistat), a first-in-class, selective, covalent tissue transglutaminase 2 (TG2) inhibitor with an IC₅₀ of 45 nM that has successfully completed proof-of-concept Phase 2a clinical trials for celiac disease [1]. The ZED1227 synthesis publication states: 'starting with the commercially available Boc-protected (L)-glutamic acid tert-butyl ester (3). After methylation of the carboxylic acid side-chain, the introduction of a second tert-butyloxycarbonyl protecting group (intermediate compounds not shown in Figure 1) was known to be essential... The di-Boc-protected methyl glutamate was reduced to the corresponding aldehyde (4)' [1]. This directly describes the transformation of the target compound into the aldehyde intermediate. In contrast, the closest mono-Boc comparator, (S)-1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS 24277-38-1), is the precursor from which the target compound is synthesized by addition of the second Boc group; the mono-Boc compound itself cannot be used directly in the ZED1227 route because the reduction step requires the bis-Boc motif [1].

pharmaceutical intermediate TG2 inhibitor celiac disease drug

Enantiopurity Retention: Bis-Boc Diester Preparation Proceeds in 98% Yield with Defined Optical Rotation

The synthesis of the bis-Boc-protected glutamate diester from the mono-Boc precursor has been demonstrated to proceed in near-quantitative yield (98%) with full retention of enantiopurity, as evidenced by the defined optical rotation of the product. In the Padrón et al. (1998) study, treatment of dimethyl N-Boc-L-glutamate (7) with di-tert-butyl dicarbonate and DMAP in acetonitrile afforded dimethyl N,N-di-Boc-L-glutamate (8) in 98% isolated yield, with [α]²⁵_D = −37.2 (c 2.15, CHCl₃) [1]. The high yield and defined chiroptical properties confirm that the second Boc installation proceeds without detectable racemization at the α-carbon. This contrasts with certain mono-Boc amino acid activation protocols where racemization via oxazolone intermediates can erode enantiomeric excess. The target compound, bearing the same bis-Boc motif on a mixed-ester glutamate scaffold, benefits from the same enantiopurity-preserving properties.

enantiomeric purity optical rotation chiral building block

Optimal Procurement and Application Scenarios for (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate


Synthesis of Enantiopure γ,δ-Unsaturated α-Amino Acids via Wittig Olefination of the γ-Semialdehyde Intermediate

The primary application validated by multiple independent research groups is the use of the bis-Boc-protected glutamate γ-semialdehyde — obtained by selective DIBAL reduction of the target compound's γ-methyl ester in 85% yield — as a chiral building block for Wittig or Horner-Wadsworth-Emmons olefination. This strategy delivers enantiomerically pure δ,ε-unsaturated α-amino acids with defined double-bond geometry (Z-selectivity up to 92% isolated yield with KN(TMS)₂/toluene conditions) [1]. The methodology was successfully applied to the first synthesis of (S)-2-amino-oleic acid [2]. In contrast, a laboratory attempting this sequence with the mono-Boc analog (CAS 24277-38-1) will obtain zero aldehyde product, as DIBAL reduction of the mono-Boc compound fails entirely [1].

Multi-Step Pharmaceutical Intermediate Synthesis in Process Chemistry — ZED1227 (Vilagletistat) Production

The target compound is a documented intermediate in the synthesis of ZED1227, a TG2 inhibitor with IC₅₀ = 45 nM that has completed Phase 2a clinical evaluation [1][2]. In this synthesis, the bis-Boc intermediate undergoes (i) selective DIBAL reduction of the γ-methyl ester to the aldehyde, (ii) Wittig olefination to install the E-configured Michael acceptor moiety, (iii) global deprotection (amino group deprotection and tert-butyl ester cleavage), followed by (iv) selective mono-Boc re-protection to yield building block 1 [2]. The bis-Boc architecture is explicitly described as 'essential' to this sequence, and the orthogonal ester differentiation (α-tert-butyl/γ-methyl) enables the sequential deprotection strategy required to reach the final API [2].

Synthesis of Chiral Peptide and Peptidomimetic Therapeutics Requiring Racemization-Free Fragment Coupling

The bis-Boc protection motif prevents oxazolone formation — the primary racemization pathway during carboxyl activation for peptide coupling [1]. This property makes derivatives of the target compound valuable for synthesizing stereochemically sensitive peptide conjugates, peptidomimetics, and modified amino acid building blocks where α-carbon enantiopurity must be preserved during activation and coupling steps. The Ragnarsson group demonstrated the utility of Nα-di-Boc amino acids in the racemization-free synthesis of Leu-enkephalin [2], establishing the broader applicability of this protection strategy.

Synthesis of ω-Functionalized Non-Proteinogenic α-Amino Acids for Medicinal Chemistry Library Expansion

The γ-semialdehyde intermediate derived from the target compound serves as a versatile entry point to diverse ω-functionalized α-amino acids, including ω-hydroxy, ω-carboxy, ω-oxo, and ω-amino derivatives [1]. The general methodology has been extended to homologated diesters, providing access to α-amino acids with variable side-chain lengths and unsaturation patterns. This compound is therefore strategically positioned for medicinal chemistry programs requiring libraries of non-proteinogenic α-amino acid building blocks with defined stereochemistry at the α-carbon [1][2].

Quote Request

Request a Quote for (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.